ethyl 4-methyl-2-[(3-phenylbutanoyl)amino]-1,3-thiazole-5-carboxylate
Overview
Description
Ethyl 4-methyl-2-[(3-phenylbutanoyl)amino]-1,3-thiazole-5-carboxylate is a synthetic organic compound belonging to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-methyl-2-[(3-phenylbutanoyl)amino]-1,3-thiazole-5-carboxylate typically involves a multi-step process. One common method starts with the reaction of ethyl acetoacetate with thiourea to form a thiazole intermediate. This intermediate is then reacted with 3-phenylbutanoyl chloride under basic conditions to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like sodium ethoxide or potassium carbonate to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems and advanced purification techniques, such as chromatography, ensures the production of high-purity compounds suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-methyl-2-[(3-phenylbutanoyl)amino]-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are often performed in dry ether or tetrahydrofuran.
Substitution: Amines, alcohols; reactions are conducted under basic or acidic conditions depending on the nucleophile used.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion to alcohols or amines.
Substitution: Formation of amides or esters with different substituents.
Scientific Research Applications
Ethyl 4-methyl-2-[(3-phenylbutanoyl)amino]-1,3-thiazole-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Medicine: Explored for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of ethyl 4-methyl-2-[(3-phenylbutanoyl)amino]-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. In biological systems, thiazole derivatives are known to inhibit enzymes or interfere with cellular pathways. For example, they can inhibit the activity of certain kinases or proteases, leading to the disruption of cellular processes essential for the survival of pathogens or cancer cells .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-methyl-2-[(3-phenylpropanoyl)amino]-1,3-thiazole-5-carboxylate
- Ethyl 4-methyl-2-[(3-phenylbutanoyl)amino]-1,3-oxazole-5-carboxylate
- Ethyl 4-methyl-2-[(3-phenylbutanoyl)amino]-1,3-imidazole-5-carboxylate
Uniqueness
Ethyl 4-methyl-2-[(3-phenylbutanoyl)amino]-1,3-thiazole-5-carboxylate is unique due to the presence of both a thiazole ring and a phenylbutanoyl group. This combination imparts specific chemical and biological properties that are not observed in other similar compounds. For instance, the thiazole ring enhances its stability and reactivity, while the phenylbutanoyl group contributes to its biological activity and potential therapeutic applications .
Properties
IUPAC Name |
ethyl 4-methyl-2-(3-phenylbutanoylamino)-1,3-thiazole-5-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-4-22-16(21)15-12(3)18-17(23-15)19-14(20)10-11(2)13-8-6-5-7-9-13/h5-9,11H,4,10H2,1-3H3,(H,18,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNXCGJORYRWJTA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)CC(C)C2=CC=CC=C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47198959 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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